Amiton
Overview
Description
Deep Site and Docking Pose (DSDP) is a compound used in molecular docking, a crucial step in drug discovery. It is designed to predict the binding site of proteins and provide an accurate searching space and initial positions for further conformational sampling .
Preparation Methods
The preparation of Deep Site and Docking Pose involves several modifications to the PUResNet program for site prediction. The pose sampling part is similar to AutoDock Vina, combined with a number of modifications . The source code is available on Linux systems, and the installation requires the Cuda Toolkit and a compatible version of torch .
Chemical Reactions Analysis
Deep Site and Docking Pose undergoes various chemical reactions, including binding pocket identification, drug conformations sampling, scoring, and ranking . The docking task of Deep Site and Docking Pose makes use of the score function and a modified searching strategy of AutoDock Vina, accelerated by implementation in GPUs .
Scientific Research Applications
Deep Site and Docking Pose is widely used in scientific research, particularly in drug discovery. It improves the performance of blind docking by predicting the binding site of proteins and providing an accurate searching space . Its applications include virtual screening, molecular docking, and the generation of potential candidates for lead compounds .
Mechanism of Action
Comparison with Similar Compounds
Deep Site and Docking Pose is compared with other docking methods such as Autodock Vina, GNINA, QuickVina, SMINA, and DiffDock . It reaches a 29.8% top-1 success rate on an unbiased and challenging test dataset with 1.2 seconds wall-clock computational time per system . Its performance on the DUD-E dataset and the time-split PDBBind dataset used in EquiBind, TankBind, and DiffDock is also effective .
Similar Compounds:- Autodock Vina
- GNINA
- QuickVina
- SMINA
- DiffDock
Deep Site and Docking Pose stands out due to its improved performance in blind docking and its accelerated implementation in GPUs .
Properties
The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase ... . /Organophosphorus pesticides/ | |
CAS No. |
78-53-5 |
Molecular Formula |
C10H24NO3PS |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-diethoxyphosphorylsulfanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C10H24NO3PS/c1-5-11(6-2)9-10-16-15(12,13-7-3)14-8-4/h5-10H2,1-4H3 |
InChI Key |
PJISLFCKHOHLLP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSP(=O)(OCC)OCC |
Canonical SMILES |
CCN(CC)CCSP(=O)(OCC)OCC |
boiling_point |
230 °F at 0.2 mmHg (EPA, 1998) 110 °C at 0.2 mm Hg Bp: 76 °C at 0.01 mm Hg |
Color/Form |
Colorless liquid |
melting_point |
Crystals from isopropanol + ether; Mp: 98-99 °C /Amiton acid oxalate, (amiton hydrogen oxalate)/ |
78-53-5 | |
physical_description |
Amiton is a liquid. Used as an acaricide and insecticide. (EPA, 1998) Colorless liquid; [HSDB] |
Related CAS |
3734-97-2 (oxalate[1:1]) |
solubility |
Highly soluble in water and most organic solvents |
Synonyms |
amiton amiton oxalate (1:1) O,O-diethyl S-(diethylaminoethyl) phosphorothiolate |
vapor_pressure |
0.01 mm Hg @ 80 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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